molecular formula C7H10F3NO2 B14801693 (2R,4S)-4-(Trifluoromethyl)piperidine-2-carboxylic acid

(2R,4S)-4-(Trifluoromethyl)piperidine-2-carboxylic acid

Cat. No.: B14801693
M. Wt: 197.15 g/mol
InChI Key: KPHYTPGXIQKXLP-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(trifluoromethyl)piperidine-2-carboxylic acid typically involves the use of specific reagents and catalysts to achieve the desired configuration. One common method involves the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available resources.

Chemical Reactions Analysis

Types of Reactions: cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the compound being synthesized.

Major Products: The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, the use of rhodium (I) complex and pinacol borane can lead to highly diastereoselective products .

Scientific Research Applications

cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid
  • cis-2-(trifluoromethyl)piperidine-4-carboxylic acid

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)4-1-2-11-5(3-4)6(12)13/h4-5,11H,1-3H2,(H,12,13)/t4-,5+/m0/s1

InChI Key

KPHYTPGXIQKXLP-CRCLSJGQSA-N

Isomeric SMILES

C1CN[C@H](C[C@H]1C(F)(F)F)C(=O)O

Canonical SMILES

C1CNC(CC1C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.